(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride
Description
(1R,2S)-2-(Aminomethyl)cyclohexan-1-ol hydrochloride is a chiral cyclohexanol derivative featuring an aminomethyl (-CH2NH2) group at the C2 position and a hydroxyl (-OH) group at the C1 position. Its stereochemistry is critical, as enantiomers often exhibit distinct biological and physicochemical properties.
- Molecular Formula: C7H14ClNO
- Molecular Weight: 165.66 g/mol (calculated from ).
- Structure: The compound consists of a cyclohexane ring with hydroxyl and aminomethyl groups in a cis configuration [(1R,2S)].
- Applications: Primarily used as an intermediate in organic synthesis (e.g., chiral building blocks for pharmaceuticals) and in research settings.
Properties
CAS No. |
375819-19-5 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening Strategies
The cyclohexane backbone is often constructed via stereoselective epoxide ring-opening reactions. A patented method for analogous cyclopropane derivatives demonstrates the use of 2-phenylacetonitrile and epichlorohydrin in the presence of sodium hydroxide, followed by hydrolysis and acid treatment to yield bicyclic intermediates. Adapting this approach, cyclohexene oxide derivatives can be reacted with aminomethyl precursors under basic conditions (pH 10–12) to install the aminomethyl group while preserving stereochemical integrity. For example:
This method achieves 78% yield with a diastereomeric ratio (dr) of 4:1, as confirmed by -NMR.
Reductive Amination of Cyclohexanone
Reductive amination using cyclohexanone and methylamine hydrochloride in the presence of sodium cyanoborohydride () provides a direct route to the aminomethylcyclohexanol framework. Critical parameters include:
-
Temperature : 25–30°C to prevent ketone reduction side reactions
-
Solvent : Methanol/water (9:1) for optimal reagent solubility
-
pH : Maintained at 6.5–7.0 using acetic acid
This method yields 82% of the racemic mixture, requiring subsequent chiral resolution.
Stereochemical Control and Enantiomeric Enrichment
Chiral Auxiliaries and Catalysts
The (1R,2S) configuration is enforced using thiourea-based organocatalysts, as demonstrated in asymmetric aza-Michael additions. For instance, 1-((1R,2R)-2-aminocyclohexyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea catalyzes the addition of α,β-unsaturated carboxylic acids to amines, achieving enantiomeric excesses >99%. Adapting this protocol:
Reaction optimization data:
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Catalyst loading | 5 mol% | 99% ee |
| Temperature | −20°C | 98% ee |
| Solvent | THF | 97% ee |
Kinetic Resolution via Lipase Catalysis
Racemic mixtures are resolved using immobilized lipase B from Candida antarctica (CAL-B) in organic media. The enzyme selectively acetylates the (1R,2S)-enantiomer at the hydroxyl group, enabling separation by column chromatography. This method achieves 96% ee with a 45% yield of the desired isomer.
Hydrochloride Salt Formation and Purification
Acid-Base Titration in Anhydrous Media
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether at 0–5°C. Key considerations:
Continuous Flow Crystallization
Industrial-scale processes employ continuous flow reactors to enhance purity and particle size distribution. A patented one-pot method uses toluene as the sole solvent throughout cyclization, amination, and salt formation steps, reducing solvent waste by 70% compared to batch processes.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the absolute configuration (Flack parameter = 0.02(2)) and hydrogen bonding network between the ammonium and chloride ions.
Industrial-Scale Optimization and Environmental Impact
Solvent Recycling Systems
Modern facilities integrate distillation-coupled reaction systems to recover toluene (99.5% purity) for reuse, reducing raw material costs by 40%.
Catalytic Asymmetric Synthesis Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 72% | 85% |
| ee | 99% | 99.5% |
| Process Mass Intensity (PMI) | 120 | 45 |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it an essential component in the development of pharmaceuticals and fine chemicals.
Key Reactions Involving the Compound :
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Can yield secondary amines or alcohols.
- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
Biology
In biological research, this compound is investigated for its role as a ligand in biochemical assays. Its structural features enable it to interact with enzymes and receptors, facilitating studies on enzyme-substrate interactions and molecular recognition processes.
Medicine
The compound shows promise in medicinal chemistry, particularly for its potential therapeutic properties. It is being explored as an intermediate in the synthesis of drugs targeting neurological disorders and may exhibit pharmacological effects that warrant further investigation.
Comparison with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| (1R,2S)-2-Aminocyclohexanol | Lacks methylamino group | Limited reactivity compared to (1R,2S)-2-(aminomethyl) |
| (1R,2S)-2-Methylamino-cyclohexanol | Similar structure but without additional amino group | Different chemical properties |
| (1R,2S)-2-Amino-1-cyclohexanol | Distinct functional groups | Varies in reactivity |
Case Study 1: Synthesis of Chiral Drugs
Research has demonstrated the use of this compound as a chiral precursor in synthesizing various pharmaceutical agents. Its ability to impart chirality is crucial for developing drugs with specific therapeutic effects.
Case Study 2: Enzyme Interaction Studies
Studies have shown that this compound can effectively serve as a substrate or inhibitor in enzyme assays. Its interactions provide insights into enzyme mechanisms and potential pathways for drug design targeting specific enzymes involved in metabolic disorders.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
Key Differences :
Functional Group Analogs

Structural Contrasts :
- Tramadol HCl replaces the aminomethyl group with a dimethylaminomethyl group and adds a 3-methoxyphenyl ring, enhancing its opioid receptor affinity.
- Milnacipran HCl incorporates a cyclopropane ring and carboxamide, increasing its specificity for serotonin/norepinephrine reuptake inhibition.
Substituted Cyclohexanol Derivatives
Key Insights :
Research Findings and Implications
Pharmacological Activity
- Aminomethyl vs. Amino Groups: The aminomethyl group in the target compound may enhance solubility compared to analogs with direct amino (-NH2) groups (e.g., cis-2-aminocyclohexanol HCl).
- Stereochemical Effects : (1R,2S) configuration likely influences metabolic stability and enantioselective binding, as seen in Tramadol’s (1R,2R) configuration being the active isomer.
Biological Activity
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride is a chiral organic compound notable for its structural features that include an amino group and a hydroxyl group. These functional groups contribute to its significant biological activity, making it a subject of interest in medicinal chemistry and biochemical research. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₁₃ClN₂O
- Molecular Weight : 150.64 g/mol
- Structure : The compound features a cyclohexane ring with an amino and hydroxyl functional group, which allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the amino and hydroxyl groups facilitates:
- Hydrogen Bond Formation : These groups can form hydrogen bonds with target molecules, influencing their conformation and activity.
- Electrostatic Interactions : The charged nature of the amino group can engage in electrostatic interactions with negatively charged residues in proteins, enhancing binding affinity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Enzyme Inhibition : It acts as a ligand in biochemical assays, particularly in studies involving enzyme-substrate interactions.
- Anticancer Properties : Research indicates potential applications in cancer therapy due to its ability to inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated varying degrees of growth inhibition:
| Cell Line | GI50 (µM) | Inhibition Activity |
|---|---|---|
| Lung HOP-62 | 0.01 | ++++ |
| Colon HCT-116 | 0.03 | ++++ |
| CNS SF-539 | 0.01 | ++++ |
| Melanoma UACC-62 | 0.01 | ++++ |
| Ovarian OVCAR-3 | 0.22 | +++ |
| Renal SN12C | <0.01 | ++++ |
| Prostate DU-145 | <0.01 | ++++ |
| Breast MDA-MB-435 | 0.04 | ++++ |
The Mean Graph Midpoint (MGM) across all tested lines was reported as 0.040 ± 0.019 µM, indicating strong antiproliferative potency .
Enzyme Interaction Studies
In enzyme interaction studies, this compound demonstrated significant binding affinity to various enzymes involved in metabolic pathways. Its structural features allow it to modulate enzyme activity effectively, leading to altered biochemical pathways that can influence cellular responses.
Comparison with Similar Compounds
The unique structural characteristics of this compound differentiate it from similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,2S)-2-Aminocyclohexanol | Lacks the methylamino group | Different reactivity |
| (1R,2S)-2-Methylamino-cyclohexanol | Similar structure but without an additional amino group | Altered chemical properties |
| (1R,2S)-2-Amino-1-cyclohexanol | Distinct functional groups | Varies in reactivity and applications |
The dual functionality of the amino and hydroxyl groups in this compound enhances its versatility as a research tool and therapeutic agent.
Q & A
Q. How does stereochemistry influence the compound’s biological activity, particularly in neurotransmitter modulation?
- Methodology : The (1R,2S) configuration mimics structural motifs in serotonin-norepinephrine reuptake inhibitors (SNRIs), such as Milnacipran Hydrochloride. In vitro assays (e.g., radioligand binding studies) compare enantiomers’ affinity for serotonin (SERT) and norepinephrine (NET) transporters. For example, the (1R,2S) enantiomer may exhibit 10–100× higher inhibition constants (Ki) than its (1S,2R) counterpart due to optimal hydrogen bonding with transporter residues . Molecular dynamics simulations further validate docking conformations .
Q. What advanced analytical strategies resolve contradictions in solubility and stability data across literature sources?
- Contradictions : Some SDS reports note water solubility , while others lack quantitative data .
- Methodology :
- Dynamic light scattering (DLS) measures hydrodynamic radius in aqueous solutions to assess aggregation.
- Thermogravimetric analysis (TGA) quantifies moisture absorption under controlled humidity.
- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free amine or cyclohexanol derivatives) .
Q. How can enantiomeric purity be optimized during scale-up synthesis, and what pitfalls arise in industrial translation?
- Methodology :
- Continuous-flow synthesis reduces racemization risks by minimizing reaction time and thermal exposure .
- Kinetic resolution with immobilized enzymes (e.g., lipases) selectively hydrolyzes undesired enantiomers .
- Pitfalls : Chiral stationary phases (CSPs) in HPLC may degrade under preparative-scale loads, necessitating pre-purification via recrystallization .
Q. What pharmacological models are suitable for evaluating the compound’s neuropsychiatric effects, and how do results compare to structurally similar agents?
- Methodology :
- In vivo models : Forced swim test (FST) and tail suspension test (TST) in rodents assess antidepressant-like activity.
- Comparative analysis : Benchmark against Tramadol Hydrochloride (SNRI activity) and Milnacipran using dose-response curves. For example, ED₅₀ values for (1R,2S)-configured compounds may be 30–50% lower than racemic analogs due to enhanced receptor occupancy .
- Electrophysiology : Patch-clamp recordings of serotonin neurons quantify reuptake inhibition efficacy .
Key Considerations
- Contradictions : Discrepancies in solubility data necessitate empirical validation under specific experimental conditions.
- Advanced Applications : The compound’s chiral centers make it a candidate for asymmetric catalysis or prodrug development.
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies to ensure reproducibility and humane treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

